Cas no 153088-73-4 (Z-Asp-CH2-DCB)

Z-Asp-CH2-DCB structure
Nome del prodotto:Z-Asp-CH2-DCB
Numero CAS:153088-73-4
MF:C20H17Cl2NO7
MW:454.257484197617
MDL:MFCD00674885
CID:99031
PubChem ID:9911778
Z-Asp-CH2-DCB Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzoic acid,2,6-dichloro-, (3S)-4-carboxy-2-oxo-3-[[(phenylmethoxy)carbonyl]amino]butylester
- "Z-ASP-2,6-DICHLOROBENZOYLOXYMETHYLKETONE"
- Z-ASP-2,6-DICHLOROBENZOYLOXYMETHYLKETONE
- Z-Asp-2006-dichlorobenzoyloxymethylketone
- Z-Asp-CH2-DCB
- ICE INHIBITOR V
- ICE INHIBITOR VI
- PASE-1 INHIBITOR III
- PASE-1 INHIBITOR V
- Z-D-CH2-DCB
- Z-VAL-ALA-ASP(OME)-FLUOROMETHYLKETONE
- CASPASE-1 INHIBITOR V
- Z-Asp-[(2,6-dichlorobenzoyl)oxy]methane
- CASPASE-1 INHIBITOR III
- Z-L-ASP-ALPHA-[(2,6-DICHLOROBENZOYL)OXY]METHANE
- HY-113953
- CS-0064759
- (S)-3-(((benzyloxy)carbonyl)amino)-5-((2,6-dichlorobenzoyl)oxy)-4-oxopentanoic acid
- MS-28260
- (3S)-5-(2,6-dichlorobenzoyl)oxy-4-oxo-3-(phenylmethoxycarbonylamino)pentanoic acid
- Z-Asp-DCB
- SCHEMBL3686640
- 153088-73-4
- AKOS040740597
- MFCD00674885
- CHEMBL108574
- carbobenzoxy-l-aspart-1-yl-[(2,6-dichlorobenzoyl)oxy]methane
- N-CBZ-L-ASPARTIC ACID A-(2 6-DICHLORO- &
- (3S)-3-{[(benzyloxy)carbonyl]amino}-5-[(2,6-dichlorobenzoyl)oxy]-4-oxopentanoic acid
- G12638
- FHN88734?
- (3S)-3-{[(BENZYLOXY)CARBONYL]AMINO}-5-(2,6-DICHLOROBENZOYLOXY)-4-OXOPENTANOIC ACID
- DB-214845
-
- MDL: MFCD00674885
- Inchi: InChI=1S/C20H17Cl2NO7/c21-13-7-4-8-14(22)18(13)19(27)29-11-16(24)15(9-17(25)26)23-20(28)30-10-12-5-2-1-3-6-12/h1-8,15H,9-11H2,(H,23,28)(H,25,26)/t15-/m0/s1
- Chiave InChI: FKJMFCOMZYPWCO-HNNXBMFYSA-N
- Sorrisi: O=C(O)C[C@@H](C(COC(C1=C(Cl)C=CC=C1Cl)=O)=O)NC(OCC2=CC=CC=C2)=O
Proprietà calcolate
- Massa esatta: 453.03800
- Massa monoisotopica: 453.0382073g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 8
- Conta atomi pesanti: 30
- Conta legami ruotabili: 12
- Complessità: 614
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 119Ų
- XLogP3: 3.6
Proprietà sperimentali
- Densità: 1.440±0.06 g/cm3 (20 ºC 760 Torr),
- Solubilità: Insuluble (2.8E-3 g/L) (25 ºC),
- PSA: 119.00000
- LogP: 3.87990
Z-Asp-CH2-DCB Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
abcr | AB478423-100 mg |
Z-Asp-2,6-dichlorobenzoyloxymethylketone; . |
153088-73-4 | 100mg |
€505.50 | 2023-06-15 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci8688-5mg |
Z-Asp-CH2-DCB |
153088-73-4 | 98% | 5mg |
¥806.00 | 2023-09-09 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci8688-10mg |
Z-Asp-CH2-DCB |
153088-73-4 | 98% | 10mg |
¥1128.00 | 2023-09-09 | |
Biosynth | ICE-3174-V-5 mg |
Z-Asp-CH2-DCB |
153088-73-4 | 5mg |
$279.40 | 2023-01-04 | ||
TRC | A790193-10mg |
Z-Asp-2,6-Dichlorobenzoyloxymethylketone |
153088-73-4 | 10mg |
$ 110.00 | 2023-04-19 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-202386A-50 mg |
Z-Asp-2,6-dichlorobenzoyloxymethylketone, |
153088-73-4 | >98% | 50mg |
¥3,023.00 | 2023-07-10 | |
MedChemExpress | HY-113953-1mg |
Z-Asp-CH2-DCB |
153088-73-4 | 99.28% | 1mg |
¥500 | 2024-07-19 | |
MedChemExpress | HY-113953-10mM*1 mL in DMSO |
Z-Asp-CH2-DCB |
153088-73-4 | 99.28% | 10mM*1 mL in DMSO |
¥880 | 2024-07-19 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T13378-50mg |
Z-Asp-CH2-DCB |
153088-73-4 | 99.08% | 50mg |
¥ 5633 | 2023-09-07 | |
1PlusChem | 1P00AP9L-5mg |
Z-ASP-2,6-DICHLOROBENZOYLOXYMETHYLKETONE |
153088-73-4 | ≥98% | 5mg |
$110.00 | 2024-06-20 |
Z-Asp-CH2-DCB Letteratura correlata
-
Lanhua Yi,Yuan Meng,Rui Wang,Junjie Fei,Xianyou Wang,Yebo Lu New J. Chem., 2020,44, 13472-13479
-
Chuei-Jhih Chiou,Bing-Jian Sun,A. H. H. Chang Phys. Chem. Chem. Phys., 2015,17, 7838-7847
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
-
Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296
-
Qi Qu,Jing Wang,Chuan Zeng,Zhimin He RSC Adv., 2021,11, 22744-22750
153088-73-4 (Z-Asp-CH2-DCB) Prodotti correlati
- 955-97-5(4-Amino-N-(4-chlorophenyl)benzamide)
- 1176104-03-2(4-(1-aminocyclohexyl)phenol)
- 106220-47-7(1,2,3-Thiadiazole, 5-ethoxy-)
- 1428367-46-7(3-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]-1-(2-methylphenyl)urea)
- 2680676-79-1(Tert-butyl 4-(3-cyanopyrazin-2-yl)-2-methylpiperazine-1-carboxylate)
- 1803883-73-9(Methyl 3-amino-4-(2-oxopropyl)benzoate)
- 2580182-83-6({2,6-dioxabicyclo3.2.1octan-1-yl}methanesulfonamide)
- 2229375-22-6(3-(aminomethyl)-5-methoxypentanoic acid)
- 2413846-63-4(rac-tert-butyl N-cyclopropyl-N-(3R,4S)-4-hydroxyoxolan-3-ylcarbamate)
- 1567973-38-9(ethyl (3S)-3-amino-3-(1,3-thiazol-2-yl)propanoate)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:153088-73-4)Z-Asp-CH2-DCB

Purezza:99%/99%/99%
Quantità:50mg/100mg/250mg
Prezzo ($):198.0/336.0/571.0
atkchemica
(CAS:153088-73-4)Z-Asp-CH2-DCB

Purezza:95%+
Quantità:1g/5g/10g/100g
Prezzo ($):Inchiesta